molecular formula C8H11ClN2O B13340789 5-(tert-Butoxy)-2-chloropyrimidine

5-(tert-Butoxy)-2-chloropyrimidine

Cat. No.: B13340789
M. Wt: 186.64 g/mol
InChI Key: SDJPEHMEHLAEKA-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butoxy group attached to the pyrimidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to batch processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)-2-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.

    Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-(tert-butoxy)-2-aminopyrimidine or 5-(tert-butoxy)-2-thiolpyrimidine can be formed.

    Hydrolysis Products: The hydrolysis of the tert-butoxy group yields 5-hydroxy-2-chloropyrimidine.

Scientific Research Applications

5-(tert-Butoxy)-2-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-chloropyrimidine involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other positions on the pyrimidine ring. The chlorine atom can be substituted with other functional groups, enabling the compound to participate in diverse chemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.

    5-Hydroxy-2-chloropyrimidine: Formed by the hydrolysis of 5-(tert-Butoxy)-2-chloropyrimidine, it has different reactivity due to the presence of the hydroxyl group.

    5-(tert-Butoxy)-2-aminopyrimidine: Formed by the substitution of the chlorine atom with an amino group, it has applications in medicinal chemistry.

Uniqueness

The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution reactions and its role as a protecting group distinguish it from other similar compounds .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-5-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-10-7(9)11-5-6/h4-5H,1-3H3

InChI Key

SDJPEHMEHLAEKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=C(N=C1)Cl

Origin of Product

United States

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